REACTION_CXSMILES
|
[C:1]1([S:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].O1CCOCC1.Cl[CH2:18][C:19](=[O:21])[CH3:20]>O>[C:1]1([S:7]([CH2:18][C:19](=[O:21])[CH3:20])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
Sodium benzenesulfinate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to approximately 25° C
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with methylene chloride (2X, 250 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution (1X, 250 ml) and water (1X, 250 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (2X, 100 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride solution (1X, 150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in diethyl ether (800 ml)
|
Type
|
TEMPERATURE
|
Details
|
with gentle heating
|
Type
|
STIRRING
|
Details
|
the solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 35° C. for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |